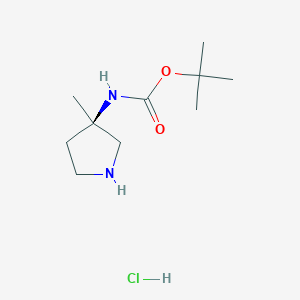

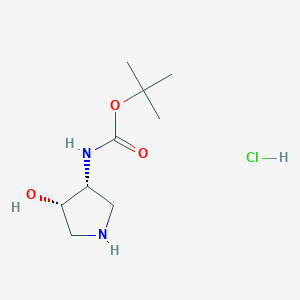

(R)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride” is a type of tert-butyl ester . Tert-butyl esters are commonly used in organic synthesis due to their stability and reactivity . They are often used as protecting groups for carboxylic acids in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl esters typically involves the reaction of carboxylic acids with tert-butyl alcohol . An industrialized process for the synthesis of tert-butyl glycinate, a similar compound, has been reported . This process uses glycine and ethyl tert-butyl ester to synthesize tert-butyl glycinate under the catalysis of acid .Molecular Structure Analysis

The molecular structure of tert-butyl esters, including “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride”, is characterized by the presence of a carbonyl group (C=O) and an alkyl group ® attached to the same carbon atom . The specific structure of this compound would include a 3-methyl-pyrrolidin-3-yl group and a tert-butyl ester group .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . They can also react with SOCl2 at room temperature to provide acid chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride” would be similar to those of other tert-butyl esters. These compounds are generally stable under various conditions . The specific properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . In peptide synthesis, tert-butyl esters serve as masked carboxyl group surrogates. Researchers employ them to protect amino acids during peptide assembly, allowing for selective deprotection and subsequent coupling reactions.

Substance P Antagonists

L-Glutamic acid di-tert-butyl ester hydrochloride, a derivative of tert-butyl ester, finds application in the synthesis of substance P antagonistic peptides . Substance P is a neuropeptide involved in pain transmission and inflammation. Antagonists targeting substance P receptors have potential therapeutic implications in pain management and neuroinflammatory disorders.

Pharmaceutical Intermediates

Beta-alanine tert-butyl ester hydrochloride serves as a useful intermediate in pharmaceutical synthesis . Pharmaceutical chemists utilize it to create novel compounds or modify existing drug molecules. The tert-butyl ester group provides stability during synthetic steps, allowing for controlled transformations.

Organic Synthesis

Di-tert-butyl L-aspartate hydrochloride, another tert-butyl ester derivative, finds application in organic synthesis . Organic chemists use it as a building block to construct more complex molecules. The tert-butyl ester group facilitates functional group transformations and protects sensitive functional groups during synthetic pathways.

Amino Acid Derivatives

The method for preparing t-butyl esters from protected amino acids and t-butanol using anhydrous magnesium sulfate and boron trifluoride diethyl etherate provides good yields and broad substrate tolerance . Researchers can explore various amino acid side chains and substituents using this approach.

Wirkmechanismus

Target of Action

It’s known that tert-butyl esters are often used in organic chemistry as protecting groups for carboxylic acids . They are stable and can be removed under acidic conditions .

Mode of Action

The compound, being a tert-butyl ester, can undergo deprotection in the presence of trifluoroacetic acid (TFA). The process involves the formation of a t-butyl cation, which is relatively stable due to it being a tertiary carbocation . This cation can exist in the solution, but if water is added, it will take an OH group and the TFA will become protonated .

Biochemical Pathways

The unique reactivity pattern of the tert-butyl group has implications in biosynthetic and biodegradation pathways .

Result of Action

The result of the compound’s action largely depends on the specific context in which it is used. In the context of organic synthesis, the compound can serve as a protecting group for carboxylic acids, allowing for selective reactions to occur .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of water and the pH of the solution. For instance, the addition of water to the solution can lead to the deprotonation of the t-butyl cation . Furthermore, the compound’s stability and reactivity can be influenced by the solvent used .

Safety and Hazards

Tert-butyl esters, including “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride”, should be handled with care. They are flammable and can cause respiratory irritation . They should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMVQVILSXAFCT-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B8191233.png)

![tert-butyl (3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate](/img/structure/B8191234.png)

![6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B8191254.png)

![Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B8191281.png)

![Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191289.png)

![6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate](/img/structure/B8191290.png)

![5-Aza-bicyclo[2.1.1]hexane hydrochloride](/img/structure/B8191306.png)

![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate](/img/structure/B8191320.png)

![tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191325.png)